molecular formula C10H22N4 B14613294 N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine CAS No. 59990-45-3

N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine

Cat. No.: B14613294
CAS No.: 59990-45-3
M. Wt: 198.31 g/mol
InChI Key: CGVXSPWKHWENQF-UHFFFAOYSA-N
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Description

N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features an azepane ring, which is a seven-membered ring containing one nitrogen atom, and an ethyldiazenyl group, which is a functional group containing a diazenyl linkage (N=N) with an ethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor containing a nitrogen atom to form the azepane ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The diazenyl group can participate in electron transfer reactions, while the azepane ring can interact with hydrophobic or polar regions of biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(E)-Methyl-diazenyl]ethyl}azepan-1-amine: Similar structure with a methyl group instead of an ethyl group.

    N-{1-[(E)-Propyl-diazenyl]ethyl}azepan-1-amine: Similar structure with a propyl group instead of an ethyl group.

    N-{1-[(E)-Butyl-diazenyl]ethyl}azepan-1-amine: Similar structure with a butyl group instead of an ethyl group.

Uniqueness

N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine is unique due to its specific combination of the azepane ring and the ethyldiazenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

59990-45-3

Molecular Formula

C10H22N4

Molecular Weight

198.31 g/mol

IUPAC Name

N-[1-(ethyldiazenyl)ethyl]azepan-1-amine

InChI

InChI=1S/C10H22N4/c1-3-11-12-10(2)13-14-8-6-4-5-7-9-14/h10,13H,3-9H2,1-2H3

InChI Key

CGVXSPWKHWENQF-UHFFFAOYSA-N

Canonical SMILES

CCN=NC(C)NN1CCCCCC1

Origin of Product

United States

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